molecular formula C5H9BrN2 B14363719 (1-Bromo-2-methylpropan-2-yl)cyanamide CAS No. 90304-06-6

(1-Bromo-2-methylpropan-2-yl)cyanamide

Cat. No.: B14363719
CAS No.: 90304-06-6
M. Wt: 177.04 g/mol
InChI Key: DQULZESTGNWKML-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylpropan-2-yl)cyanamide is an organic compound with the molecular formula C5H9BrN2. It is a derivative of cyanamide, where one of the hydrogen atoms is replaced by a (1-bromo-2-methylpropan-2-yl) group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylpropan-2-yl)cyanamide typically involves the bromination of 2-methylpropan-2-yl cyanamide. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylpropan-2-yl)cyanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives.

    Oxidation Reactions:

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and various alkoxides. Reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Products include (2-methylpropan-2-yl)cyanamide derivatives with different substituents replacing the bromine atom.

    Reduction: Products include (2-methylpropan-2-yl)amine and other reduced forms.

    Oxidation: Products include oxidized derivatives with additional functional groups.

Scientific Research Applications

(1-Bromo-2-methylpropan-2-yl)cyanamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylpropan-2-yl)cyanamide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The cyanamide group can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

    (1-Bromo-2-methylpropan-2-yl)amine: Similar structure but with an amine group instead of cyanamide.

    (1-Bromo-2-methylpropan-2-yl)alcohol: Contains a hydroxyl group instead of cyanamide.

    (1-Bromo-2-methylpropan-2-yl)carboxylic acid: Features a carboxylic acid group.

Uniqueness

(1-Bromo-2-methylpropan-2-yl)cyanamide is unique due to the presence of both a bromine atom and a cyanamide group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90304-06-6

Molecular Formula

C5H9BrN2

Molecular Weight

177.04 g/mol

IUPAC Name

(1-bromo-2-methylpropan-2-yl)cyanamide

InChI

InChI=1S/C5H9BrN2/c1-5(2,3-6)8-4-7/h8H,3H2,1-2H3

InChI Key

DQULZESTGNWKML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)NC#N

Origin of Product

United States

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